3-Hydroxyhexadecanoic acid
Overview
Description
2-Hydroxypalmitic acid: (chemical formula: C₁₆H₃₂O₃) is an intermediate in phytosphingosine metabolism It is a white to off-white solid compound with a molecular weight of 27242 g/mol
Name: 2-Hydroxypalmitic acid
CAS Number: 764-67-0
Melting Point: 86°C
Boiling Point: 405.5°C at 760 mmHg
Density: 0.955 g/cm³
Initial Source: Microorganism
Mechanism of Action
Target of Action
3-Hydroxyhexadecanoic acid, also known as (S)-beta-hydroxypalmitate, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is a very hydrophobic molecule .
Mode of Action
This compound is a long-chain fatty acid that behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell. By uncoupling oxidative phosphorylation, it can potentially alter the energy metabolism of the cell .
Biochemical Pathways
It is known to be involved in fatty acid biosynthesis . Specifically, it is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .
Pharmacokinetics
As a long-chain fatty acid, it is likely to be absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .
Result of Action
As an uncoupler of oxidative phosphorylation, it can potentially alter the energy metabolism of the cell, which could have various downstream effects depending on the specific cell type and physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other conditions can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
3-Hydroxyhexadecanoic acid is involved in the metabolism of various endogenous substrates, including fatty acids and their oxygenated derivatives (oxylipins) . It is an intermediate in fatty acid biosynthesis, specifically converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It is a component of bacterial lipids and is used in lipid studies as an internal standard . It behaves as an uncoupler of oxidative phosphorylation in heart mitochondria , indicating its influence on cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in the biosynthesis of long-chain 3-hydroxydicarboxylic acids . Its terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound, suitable for use in various research applications .
Metabolic Pathways
This compound is involved in the fatty acid biosynthesis pathway . It interacts with enzymes such as fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase in this pathway .
Subcellular Localization
Preparation Methods
Synthetic Routes:: The synthesis of 2-Hydroxypalmitic acid involves several steps, including oxidation and functional group transformations. While specific synthetic routes may vary, here’s a general outline:
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Oxidation of Palmitic Acid: : Palmitic acid (hexadecanoic acid) undergoes oxidation to form 2-Hydroxypalmitic acid. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
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Hydroxylation Reaction: : The oxidation product is then subjected to hydroxylation, introducing the hydroxyl group at the desired position.
Industrial Production:: Industrial-scale production methods for 2-Hydroxypalmitic acid are not widely documented. research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
2-Hydroxypalmitic acid can participate in various chemical reactions:
Oxidation: It can undergo further oxidation to form carboxylic acids or other derivatives.
Reduction: Reduction of the hydroxyl group may yield palmitic acid.
Substitution: Substitution reactions can occur at the hydroxyl group.
Common reagents include oxidizing agents (KMnO₄, H₂CrO₄), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
Scientific Research Applications
2-Hydroxypalmitic acid finds applications in several fields:
Lipid Metabolism Research: It serves as a valuable intermediate in studying lipid metabolism pathways.
Cell Signaling: It may play a role in cell signaling due to its presence in sphingolipids.
Biological Membranes: Understanding its effects on membrane properties and fluidity is essential.
Potential Therapeutic Targets: Researchers explore its impact on diseases related to lipid metabolism.
Comparison with Similar Compounds
While 2-Hydroxypalmitic acid is unique in its structure, it shares similarities with other fatty acids and sphingolipids. Further studies can elucidate its distinct properties compared to related compounds.
Properties
IUPAC Name |
2-hydroxyhexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSBPIZNUXPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-67-0, 2398-34-7 | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypalmitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-hydroxypalmitic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXYPALMITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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